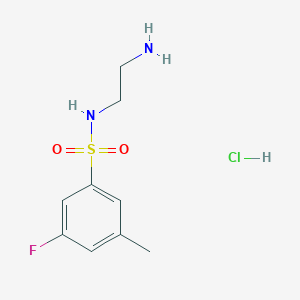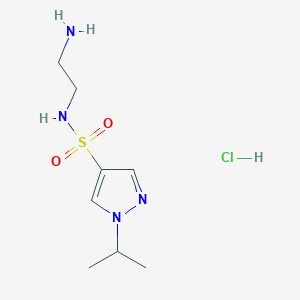
N-(2-aminoethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-3-fluoro-5-methylbenzenesulfonamide; hydrochloride is a chemical compound used in scientific research for its potential therapeutic applications. It is commonly referred to as FMeAEBSF or FMeAEBS. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
FMeAEBSF inhibits the activity of CA IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for cancer cells to maintain an acidic environment. Inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits tumor growth and increases sensitivity to chemotherapy.
Biochemical and Physiological Effects:
FMeAEBSF has been shown to have minimal toxicity in vitro and in vivo. It does not affect the activity of other carbonic anhydrase isoforms, which is important for reducing potential side effects. FMeAEBSF has also been shown to decrease tumor growth in various animal models and increase the efficacy of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
FMeAEBSF has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has minimal toxicity. However, it is important to note that FMeAEBSF is specific to CA IX inhibition and may not be effective in all types of cancer. Additionally, FMeAEBSF may have limited efficacy in certain tumor microenvironments.
Zukünftige Richtungen
There are several future directions for the study of FMeAEBSF. One potential direction is the development of FMeAEBSF-based therapies for cancer treatment. Another direction is the study of FMeAEBSF in combination with other chemotherapeutic agents to increase efficacy. Additionally, the use of FMeAEBSF as a diagnostic tool for detecting CA IX expression in tumors is an area of active research.
Synthesemethoden
The synthesis of FMeAEBSF involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of FMeAEBSF. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
FMeAEBSF has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX activity has been linked to decreased tumor growth and increased sensitivity to chemotherapy.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-7-4-8(10)6-9(5-7)15(13,14)12-3-2-11;/h4-6,12H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGJMUBCFUXNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)

